molecular formula C16H16FNO2 B4839467 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 5930-70-1

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B4839467
CAS No.: 5930-70-1
M. Wt: 273.30 g/mol
InChI Key: RMUDTIIMLBCBIT-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide is a benzamide derivative characterized by a fluorine atom at the ortho-position of the benzoyl ring and a 4-methylphenoxyethyl group attached to the amide nitrogen.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUDTIIMLBCBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367081
Record name 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5930-70-1
Record name 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 4-methylphenoxyethyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of benzamide derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide N-Linked Group Key Properties/Applications Reference
2-Fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide 2-Fluoro 2-(4-Methylphenoxy)ethyl Hypothesized kinase/receptor modulation N/A
CCG258205 (14an) 2-Fluoro, 5-piperidinyl 2-(Pyridin-2-yl)ethyl GRK2 inhibitor (IC₅₀ = 12 nM)
CK-666 (2-fluoro-N-[2-(2-methylindol-3-yl)ethyl]benzamide) 2-Fluoro 2-(2-Methylindol-3-yl)ethyl Arp2/3 complex inhibition (actin assembly)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-Dimethoxyphenyl)ethyl Synthetic intermediate (80% yield)
[125I]PIMBA 3-Iodo, 4-methoxy 2-(Piperidinyl)ethyl Sigma receptor ligand (Kd = 5.80 nM)

Key Observations :

  • Fluorine Substitution : The 2-fluoro group in the target compound and CCG258205 enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes like GRK2 .
  • Phenoxy vs. Heterocyclic Groups: Replacing the 4-methylphenoxy group (target compound) with pyridinyl (CCG258205) or indolyl (CK-666) alters target specificity. For example, CK-666 inhibits actin polymerization via Arp2/3 binding , whereas CCG258205 targets GRK2 .
  • Polar vs.

Key Observations :

  • Coupling Reactions : High-yield syntheses (e.g., 90% for CCG258206 ) often employ optimized coupling agents like HATU, whereas simpler derivatives (e.g., Rip-B) achieve moderate yields via direct acylation .
  • Purification : All GRK2 inhibitors in were purified to >95% HPLC purity, ensuring reliability in biological assays .

Key Observations :

  • Enzyme Inhibition : The 2-fluoro and piperidinyl groups in CCG258205 contribute to potent GRK2 inhibition, whereas the indolyl group in CK-666 shifts activity toward cytoskeletal targets .
  • Receptor Binding : Sigma receptor ligands (e.g., [125I]PIMBA) prioritize methoxy and piperidinyl groups for high-affinity binding, a feature absent in the target compound but relevant for structural optimization .
  • Antiparasitic Activity: Simple benzamides with indolyl groups () disrupt Plasmodium rhythms, suggesting that the target compound’s 4-methylphenoxy group may offer similar modularity for antiparasitic drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Reactant of Route 2
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2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide

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